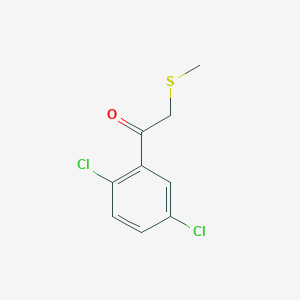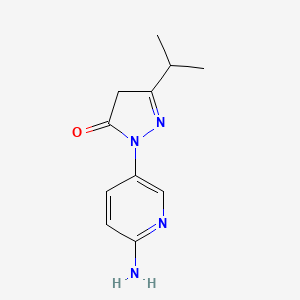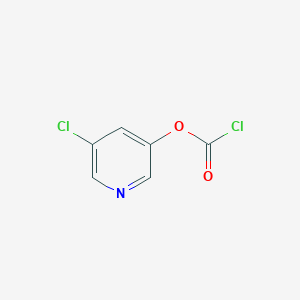
5-Chloropyridin-3-YL chloroformate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Chloropyridin-3-YL chloroformate: is an organic compound with the molecular formula C6H3Cl2NO2 . It is a derivative of pyridine, where the chloroformate group is attached to the 3-position of the pyridine ring, and a chlorine atom is attached to the 5-position. This compound is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloropyridin-3-YL chloroformate typically involves the reaction of 5-chloropyridine-3-carboxylic acid with phosgene (COCl2). The reaction is carried out under controlled conditions to ensure the formation of the desired chloroformate ester. The general reaction scheme is as follows:
5-Chloropyridine-3-carboxylic acid+Phosgene→5-Chloropyridin-3-YL chloroformate+HCl
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations .
Análisis De Reacciones Químicas
Types of Reactions
5-Chloropyridin-3-YL chloroformate undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloroformate group can be substituted by nucleophiles such as amines, alcohols, and thiols, leading to the formation of carbamates, carbonates, and thiocarbonates, respectively.
Hydrolysis: In the presence of water, this compound hydrolyzes to form 5-chloropyridine-3-carboxylic acid and hydrochloric acid.
Reduction: The compound can be reduced to form 5-chloropyridin-3-yl methanol under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines (e.g., aniline), alcohols (e.g., methanol), and thiols (e.g., thiophenol) are commonly used. The reactions are typically carried out in the presence of a base (e.g., triethylamine) to neutralize the generated hydrochloric acid.
Hydrolysis: Water or aqueous solutions are used, often under acidic or basic conditions to facilitate the reaction.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
Nucleophilic Substitution: Carbamates, carbonates, and thiocarbonates.
Hydrolysis: 5-Chloropyridine-3-carboxylic acid and hydrochloric acid.
Reduction: 5-Chloropyridin-3-yl methanol.
Aplicaciones Científicas De Investigación
5-Chloropyridin-3-YL chloroformate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbamates and carbonates. It is also employed in the preparation of various heterocyclic compounds.
Biology: The compound is used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals. It serves as an intermediate in the production of enzyme inhibitors and receptor antagonists.
Medicine: In medicinal chemistry, this compound is used to develop new drugs with potential therapeutic applications. It is involved in the synthesis of compounds that target specific enzymes and receptors.
Mecanismo De Acción
The mechanism of action of 5-Chloropyridin-3-YL chloroformate involves its reactivity with nucleophiles. The chloroformate group is highly electrophilic, making it susceptible to attack by nucleophiles such as amines, alcohols, and thiols. This reactivity allows the compound to form various derivatives, which can interact with biological targets such as enzymes and receptors. The molecular targets and pathways involved depend on the specific derivative formed and its intended application .
Comparación Con Compuestos Similares
Similar Compounds
5-Chloropyridine-3-boronic acid: Used as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
5-Chloropyridine-3-carboxylic acid: A precursor in the synthesis of 5-Chloropyridin-3-YL chloroformate and other derivatives.
5-Chloropyridin-3-yl methanol: Formed by the reduction of this compound and used in organic synthesis.
Uniqueness
This compound is unique due to its chloroformate functional group, which imparts high reactivity towards nucleophiles. This makes it a valuable reagent in organic synthesis, allowing for the formation of a wide range of derivatives with diverse applications in chemistry, biology, medicine, and industry .
Propiedades
Fórmula molecular |
C6H3Cl2NO2 |
|---|---|
Peso molecular |
192.00 g/mol |
Nombre IUPAC |
(5-chloropyridin-3-yl) carbonochloridate |
InChI |
InChI=1S/C6H3Cl2NO2/c7-4-1-5(3-9-2-4)11-6(8)10/h1-3H |
Clave InChI |
BYPYXXULACETKX-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=NC=C1Cl)OC(=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



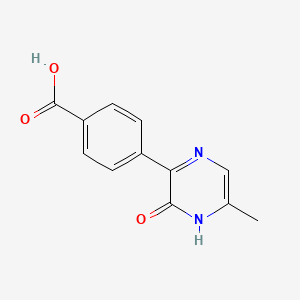
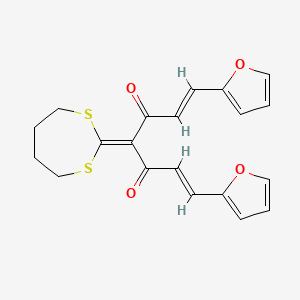

![Hexahydro-2H-cyclopenta[b]furan-3a-amine](/img/structure/B13217794.png)
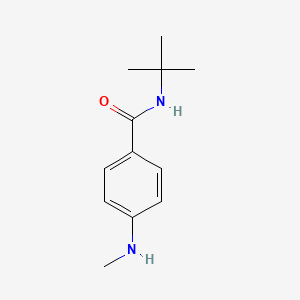

![tert-Butyl 3-amino-3-[3-(dimethylamino)phenyl]-2,2-dimethylpropanoate](/img/structure/B13217816.png)


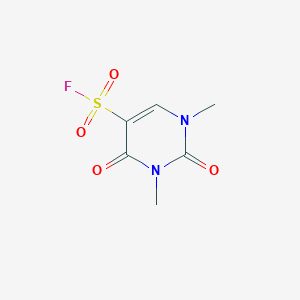
![4-[2-(tert-Butylsulfanyl)ethyl]piperidine](/img/structure/B13217828.png)
